N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-2,6-difluorobenzamide
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Overview
Description
N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-2,6-difluorobenzamide is a chemical compound that has garnered attention in scientific research due to its unique structure and potential applications. This compound is characterized by the presence of a chlorothiophene ring, an oxadiazole ring, and a difluorobenzamide moiety, which contribute to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-2,6-difluorobenzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of 5-chlorothiophene-2-carboxylic acid: This can be achieved through the chlorination of thiophene-2-carboxylic acid using reagents like thionyl chloride.
Conversion to 5-chlorothiophene-2-yl hydrazine: The carboxylic acid is then converted to its hydrazide form using hydrazine hydrate.
Cyclization to form 1,3,4-oxadiazole: The hydrazide undergoes cyclization with a suitable reagent like carbon disulfide to form the oxadiazole ring.
Coupling with 2,6-difluorobenzoyl chloride: Finally, the oxadiazole intermediate is coupled with 2,6-difluorobenzoyl chloride in the presence of a base like triethylamine to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-2,6-difluorobenzamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorothiophene ring can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different oxidation states or reduced forms.
Cyclization Reactions: The oxadiazole ring can undergo cyclization reactions with other reagents to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used under basic conditions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted thiophene derivatives, while oxidation and reduction can lead to different oxidation states or reduced forms of the compound.
Scientific Research Applications
N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-2,6-difluorobenzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other industrially relevant compounds.
Mechanism of Action
The mechanism of action of N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-2,6-difluorobenzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of microbial cells by interfering with essential metabolic pathways or induce apoptosis in cancer cells by targeting specific signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 5-chlorothiophene-2-carboxylic acid
- 5-chlorothiophene-2-yl hydrazine
- 2,6-difluorobenzoyl chloride
Uniqueness
N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-2,6-difluorobenzamide is unique due to its combination of a chlorothiophene ring, an oxadiazole ring, and a difluorobenzamide moiety. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various scientific research applications.
Properties
IUPAC Name |
N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-2,6-difluorobenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H6ClF2N3O2S/c14-9-5-4-8(22-9)12-18-19-13(21-12)17-11(20)10-6(15)2-1-3-7(10)16/h1-5H,(H,17,19,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGIJACRVTVARBB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C(=O)NC2=NN=C(O2)C3=CC=C(S3)Cl)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H6ClF2N3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.72 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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